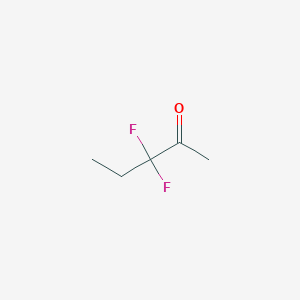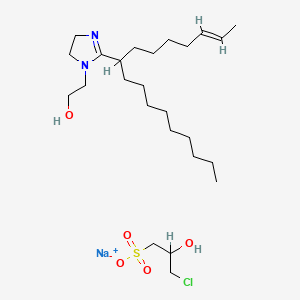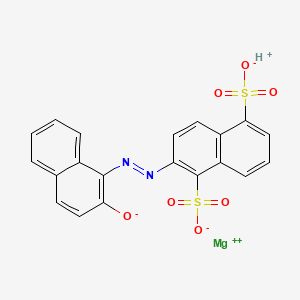
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is a complex organic compound that features a naphthalene backbone with azo and hydroxyl functional groups. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are used under controlled conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with metal ions, forming stable complexes.
Pathways Involved: The azo group can undergo redox reactions, influencing the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
- Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulfonato(3-))magnesate(1-)
- Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,3-disulphonato(3-))magnesate(1-)
Uniqueness
Hydrogen (2-((2-hydroxy-1-naphthyl)azo)naphthalene-1,5-disulphonato(3-))magnesate(1-) is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
67939-69-9 |
|---|---|
分子式 |
C20H12MgN2O7S2 |
分子量 |
480.8 g/mol |
IUPAC名 |
magnesium;hydron;2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Mg/c23-17-11-8-12-4-1-2-5-13(12)19(17)22-21-16-10-9-14-15(20(16)31(27,28)29)6-3-7-18(14)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChIキー |
PUIREPJGDHFPQY-UHFFFAOYSA-L |
正規SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


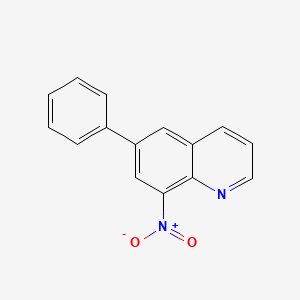
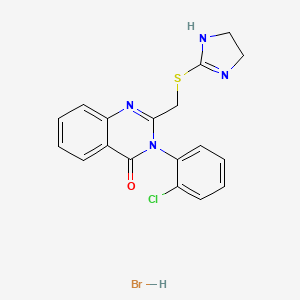
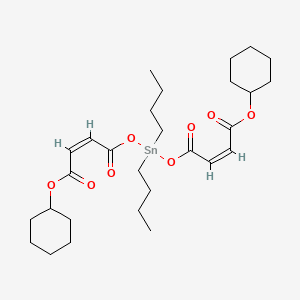
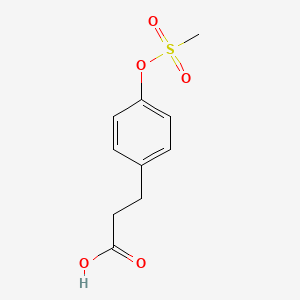
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
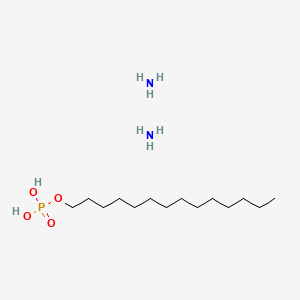
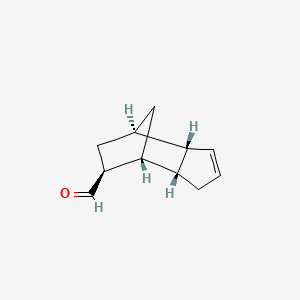
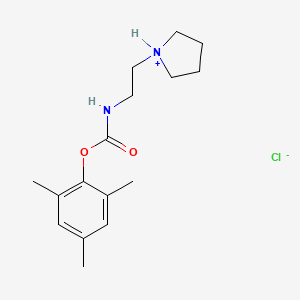
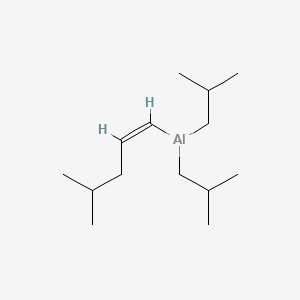
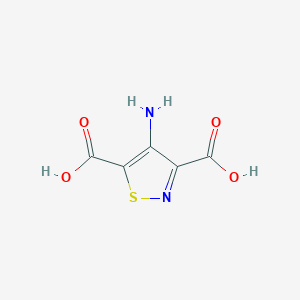
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
